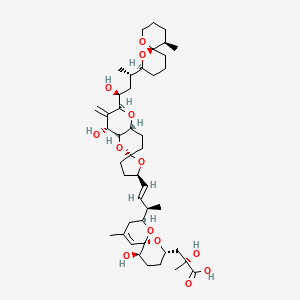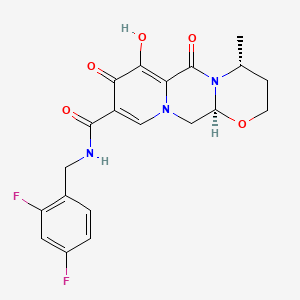
CX-6258
Overview
Description
CX-6258 is a potent, selective, and orally efficacious inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3. These kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of Pim kinases has been implicated in various cancers, making them a target for cancer therapy .
Mechanism of Action
Target of Action
CX-6258, also known as (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one, primarily targets the Pim kinases and Haspin kinase (HASPIN) . Pim kinases are a family of serine/threonine kinases that regulate cell survival . HASPIN is more strongly expressed in malignant compared with healthy tissue .
Mode of Action
This compound acts as a potent inhibitor of Pim kinases and HASPIN . It interacts with these targets, leading to their inhibition. HASPIN inhibition by this compound results in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .
Pharmacokinetics
It’s known that this compound is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes
Result of Action
The inhibition of HASPIN by this compound leads to a reduction in cell proliferation and the formation of micronuclei . It also induces a potent cGAS-dependent type-I IFN response in tumor cells, increases IFNγ-producing CD8+ T cells, and reduces Treg frequency in vivo . These effects contribute to its antitumor activity.
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, in murine models, this compound induced a potent cGAS-dependent type-I IFN response in tumor cells . This suggests that the immune environment of the tumor can influence the efficacy of this compound. Furthermore, this compound has shown minimal toxicity in ex vivo–expanded human tumor-infiltrating lymphocytes (TIL), proliferating TILs, and in vitro differentiated neurons , suggesting a potential therapeutic index for anticancer therapy.
Biochemical Analysis
Biochemical Properties
CX-6258 has been identified as a potent inhibitor of pan-Pim kinases, with IC50 values of 5, 25, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively . Pim kinases are a family of serine/threonine kinases that regulate cell survival . They are tightly regulated at the level of transcription and translation, and their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and hormones .
Cellular Effects
This compound has shown potent activity against both RMi-sensitive (RMS) and -resistant (RMR) melanoma cell lines . It has been reported to result in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Pim kinases . Pim kinases are known to suppress apoptosis by the direct phosphorylation and inhibition of pro-apoptotic Bcl-2 antagonist of cell death (BAD) . This compound, by inhibiting Pim kinases, can therefore modulate the chemosensitivity of cancer cells .
Temporal Effects in Laboratory Settings
It has been reported to exhibit in vitro synergy with chemotherapeutics and robust in vivo efficacy in two Pim kinases driven tumor models .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been explicitly mentioned in the available literature. It has been reported to show robust in vivo efficacy in two Pim kinases driven tumor models .
Metabolic Pathways
It is known that the expression of Pim kinases, which this compound inhibits, is mediated by the JAK/STAT signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CX-6258 involves the reaction of chlorooxoindole with furaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in dry absolute ethanol under a nitrogen atmosphere. The mixture becomes soluble as the addition nears completion .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: CX-6258 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include chlorooxoindole, furaldehyde, and piperidine. The reactions are typically carried out in dry ethanol under a nitrogen atmosphere .
Major Products: The major product formed from the synthesis of this compound is the compound itself, characterized by its potent inhibitory activity against Pim kinases .
Scientific Research Applications
CX-6258 has been extensively studied for its potential in cancer therapy. It has shown significant antiproliferative activity against various human cancer cell lines, including acute lymphoblastic leukemia, acute myelogenous leukemia, chronic myelogenous leukemia, and multiple myeloma . Additionally, this compound has demonstrated in vivo efficacy in tumor models, making it a promising candidate for further development in cancer treatment .
Comparison with Similar Compounds
Similar Compounds:
- AZD1206
- PIM447
- SGI-1776
Uniqueness: CX-6258 is unique in its potent and selective inhibition of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). It also exhibits excellent biochemical potency and kinase selectivity, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBPLKOPSFDBOX-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)


